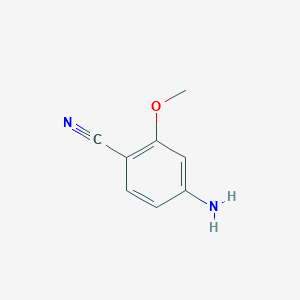

4-Amino-2-methoxybenzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 30614. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-2-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-11-8-4-7(10)3-2-6(8)5-9/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTDRJLRJAHBQDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20283237 | |

| Record name | 4-amino-2-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20283237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7251-09-4 | |

| Record name | 7251-09-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30614 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-amino-2-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20283237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-2-methoxybenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Modification of the Amino Group:

Acylation: Converting the primary amine to a variety of amides (e.g., acetamides, benzamides) introduces different steric and electronic features and can alter hydrogen bonding capabilities.

Alkylation/Arylation: As discussed in 3.3.2, introducing small alkyl groups (methyl, ethyl) or aryl rings can explore specific hydrophobic pockets in a binding site. nih.gov

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, which are strong hydrogen bond donors and can significantly alter the acidity of the N-H proton.

Modification of the Aromatic Ring:

Substitution: The two available positions on the benzene (B151609) ring (positions 3 and 5) are prime targets for introducing a range of substituents to probe steric, electronic, and lipophilic effects. Halogens (F, Cl, Br), small alkyl groups (methyl), or electron-withdrawing/donating groups (e.g., trifluoromethyl, nitro) can be installed. Research on related benzamide derivatives has shown that introducing substituents at the 5-position can markedly increase binding affinity for certain receptors. nih.gov

Modification of the Methoxy Group:

O-Demethylation: Cleavage of the methyl ether to the corresponding phenol (B47542) (hydroxyl group) introduces a hydrogen bond donor/acceptor and a potential site for further functionalization.

Alkoxy Chain Homologation: Replacing the methoxy (B1213986) group with ethoxy, propoxy, or other alkoxy groups can explore the impact of lipophilicity and steric bulk in this region of the molecule.

Modification of the Nitrile Group:

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms. For 4-Amino-2-methoxybenzonitrile, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are indispensable for a comprehensive structural assignment.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the amino group protons, and the methoxy (B1213986) group protons. The chemical shifts (δ) of the aromatic protons are influenced by the electronic effects of the amino, methoxy, and cyano substituents. The amino group, being an electron-donating group, will cause an upfield shift (to lower ppm values) of the protons ortho and para to it. Conversely, the electron-withdrawing cyano group will deshield adjacent protons, shifting them downfield. The methoxy group also acts as an electron-donating group.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the aromatic carbons are similarly influenced by the substituents. The carbon atom attached to the cyano group (the nitrile carbon) typically appears in the range of 115-120 ppm. The carbon atoms bonded to the oxygen of the methoxy group and the nitrogen of the amino group will be significantly deshielded.

For comparative purposes, the ¹H and ¹³C NMR data for related benzonitrile (B105546) derivatives are presented below. These values can be used to predict the approximate chemical shifts for this compound. For instance, the chemical shifts in 2-methoxybenzonitrile and 4-aminobenzonitrile can offer insights into the expected positions of the signals in the target molecule. rsc.orgchemicalbook.com

Table 1: ¹H and ¹³C NMR Chemical Shift Data for Related Benzonitrile Derivatives

| Compound | Solvent | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |

|---|---|---|---|

| 2-Methoxybenzonitrile | CDCl₃ | 3.92 (s, 3H, OCH₃), 6.98 (d, 1H), 7.02 (t, 1H), 7.50 (t, 1H), 7.55 (d, 1H) | 56.1, 101.9, 111.8, 117.1, 120.7, 133.9, 134.2, 161.5 |

| 4-Methoxybenzonitrile | CDCl₃ | 3.86 (s, 3H, OCH₃), 6.95 (d, J = 8.0Hz, 2H), 7.58 (d, J = 8.0Hz, 2H) | 55.5, 103.9, 114.7, 119.2, 133.9, 162.8 rsc.org |

| 4-Aminobenzonitrile | CDCl₃ | 4.3 (br s, 2H, NH₂), 6.65 (d, 2H), 7.38 (d, 2H) chemicalbook.com | 100.1, 119.5, 133.7, 150.3 |

Note: The data for 2-Methoxybenzonitrile and 4-Aminobenzonitrile are provided as representative examples to aid in the interpretation of the spectra of this compound. The exact chemical shifts for the target compound may vary.

To unambiguously assign the proton and carbon signals and to elucidate the connectivity within the molecule, two-dimensional (2D) NMR experiments are employed. huji.ac.ilwikipedia.org These techniques separate NMR signals into two frequency dimensions, resolving overlapping peaks that might be present in 1D spectra. harvard.edulibretexts.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) couplings. libretexts.org For this compound, COSY would be used to establish the connectivity between the aromatic protons, helping to definitively assign their positions on the benzene (B151609) ring based on their coupling patterns (ortho, meta, para).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). huji.ac.il It is invaluable for assigning the signals of the protonated aromatic carbons by linking the known proton chemical shifts to their corresponding carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). slideshare.net HMBC is crucial for identifying quaternary carbons (carbons with no attached protons), such as the nitrile carbon and the carbons bearing the amino and methoxy substituents. For example, correlations would be expected between the methoxy protons and the carbon atom at position 2 of the benzene ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

The IR and Raman spectra of this compound will be dominated by the characteristic vibrations of its functional groups.

Nitrile Group (C≡N): The nitrile stretching vibration is a very sharp and typically strong band in the IR spectrum, appearing in the range of 2260-2220 cm⁻¹. In the Raman spectrum, this band is also usually strong.

Amino Group (NH₂): The N-H stretching vibrations of a primary amine appear as two bands in the region of 3500-3300 cm⁻¹. The asymmetric stretch occurs at a higher frequency than the symmetric stretch. The N-H bending (scissoring) vibration is observed in the range of 1650-1580 cm⁻¹.

Methoxy Group (O-CH₃): The C-H stretching vibrations of the methyl group are expected in the 2950-2850 cm⁻¹ region. The characteristic C-O stretching vibration of an aryl ether is a strong band typically found between 1275-1200 cm⁻¹.

Table 2: Characteristic Vibrational Frequencies for Functional Groups in this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Typical Intensity |

|---|---|---|---|

| Nitrile (C≡N) | Stretching | 2260 - 2220 | Sharp, Medium to Strong (IR); Strong (Raman) |

| Amino (NH₂) | N-H Asymmetric Stretching | ~3500 | Medium |

| N-H Symmetric Stretching | ~3400 | Medium | |

| Amino (NH₂) | N-H Bending (Scissoring) | 1650 - 1580 | Medium to Strong |

| Methoxy (O-CH₃) | C-H Stretching | 2950 - 2850 | Medium |

| C-O Stretching (Aryl ether) | 1275 - 1200 | Strong |

Vibrational spectroscopy can be a powerful tool for studying the conformational isomers (conformers) of a molecule. researchgate.net For this compound, rotation around the C-O bond of the methoxy group and the C-N bond of the amino group can lead to different stable conformations. These conformers may have slightly different vibrational frequencies for certain modes, particularly those involving the methoxy and amino groups and the adjacent parts of the benzene ring.

By comparing the experimental IR and Raman spectra with theoretical calculations for different possible conformers, it is often possible to determine the most stable conformation in the solid state or in solution. nih.gov Low-temperature measurements can sometimes "freeze out" a particular conformer, leading to a simplification of the spectrum and aiding in the analysis.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentology

Mass spectrometry is used to determine the molecular weight of a compound and to obtain information about its structure by analyzing the fragmentation pattern of its molecular ion.

For this compound (C₈H₈N₂O), the nominal molecular weight is 148. The high-resolution mass spectrum would provide the exact mass, confirming the elemental composition. The fragmentation of the molecular ion (M⁺˙) upon electron ionization would be expected to follow pathways dictated by the functional groups present. wikipedia.org

Key expected fragmentation pathways include:

Loss of a methyl radical (•CH₃): A common fragmentation for methoxy-substituted aromatic compounds, leading to a [M-15]⁺ ion.

Loss of carbon monoxide (CO): Following the loss of the methyl radical, the resulting ion can lose CO, a characteristic fragmentation of phenols and anisoles, resulting in a [M-15-28]⁺ ion.

Loss of HCN: The benzonitrile ring can lose a molecule of hydrogen cyanide, leading to a [M-27]⁺ ion.

α-Cleavage: Cleavage of the bond alpha to the amino group, though less common in aromatic amines compared to aliphatic ones, could potentially occur. libretexts.org

The relative abundances of these fragment ions provide a "fingerprint" that is characteristic of the molecule's structure.

Table 3: Predicted Key Mass Spectrometric Fragments for this compound

| m/z Value | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 148 | [C₈H₈N₂O]⁺˙ (Molecular Ion) | - |

| 133 | [M - CH₃]⁺ | •CH₃ |

| 105 | [M - CH₃ - CO]⁺ | •CH₃, CO |

| 121 | [M - HCN]⁺ | HCN |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores (light-absorbing groups) and auxochromes (groups that modify the absorption of chromophores).

In this compound, the aromatic benzene ring, the nitrile group (-C≡N), the amino group (-NH₂), and the methoxy group (-OCH₃) all play crucial roles in its UV-Vis absorption profile. The benzene ring and the nitrile group are the primary chromophores, containing π electrons that can be excited to higher energy π* orbitals (π → π* transitions). The amino and methoxy groups, with their non-bonding lone pair electrons (n electrons), act as auxochromes. These lone pairs can also be excited to π* orbitals (n → π* transitions), which typically require less energy and occur at longer wavelengths.

The presence of both electron-donating groups (amino and methoxy) and an electron-withdrawing group (nitrile) on the benzene ring leads to a complex interplay of electronic effects that influences the energy of these transitions. This substitution pattern generally results in a bathochromic shift (a shift to longer wavelengths) of the absorption bands compared to unsubstituted benzene. quimicaorganica.org

Detailed studies on similar substituted benzonitriles, such as 2-amino-4-chlorobenzonitrile, have identified distinct absorption peaks corresponding to these electronic transitions. analis.com.my The spectrum of 2-amino-4-chlorobenzonitrile, for instance, shows two primary absorption peaks attributed to π → π* and n → π* transitions originating from the aromatic ring and the nitrile group. analis.com.my It is expected that this compound would exhibit a comparable spectral profile, with specific absorption maxima (λmax) influenced by its unique substitution.

| Transition Type | Associated Functional Groups | Expected Wavelength Region |

|---|---|---|

| π → π | Aromatic Ring, Nitrile Group | Shorter Wavelength (Higher Energy) |

| n → π | Nitrile, Amino, and Methoxy Groups | Longer Wavelength (Lower Energy) |

The polarity of the solvent used for analysis can also significantly impact the position of these absorption bands. Polar solvents can stabilize the ground and excited states to different extents, leading to either a hypsochromic (blue) or bathochromic (red) shift. uobabylon.edu.iq

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org By analyzing the diffraction pattern produced when a crystal is irradiated with X-rays, scientists can construct a detailed model of the molecule's structure, including bond lengths, bond angles, and intermolecular interactions. wikipedia.org This provides definitive information about the molecule's conformation in the solid state.

The detailed structural parameters obtained from such an analysis are crucial for understanding the molecule's properties. For example, in 2-amino-4-chlorobenzonitrile, the bond lengths of the nitrile group (C≡N) and the C-N bond connecting the amino group to the ring were found to be shorter than their typical theoretical values. analis.com.my This shortening is attributed to the electronic conjugation between the amino group, the aromatic ring, and the nitrile group, which imparts partial double-bond character to these bonds. analis.com.my A similar effect would be anticipated in this compound due to its conjugated system.

Furthermore, X-ray crystallography elucidates the packing of molecules in the crystal lattice and reveals the nature of intermolecular forces, such as hydrogen bonding. In the case of amino-substituted benzonitriles, the amino group can act as a hydrogen bond donor, while the nitrogen atom of the nitrile group can act as an acceptor, leading to the formation of extensive intermolecular networks that stabilize the crystal structure. analis.com.my

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 3.8924 (9) |

| b (Å) | 6.7886 (15) |

| c (Å) | 13.838 (3) |

| α (°) | 77.559 (16) |

| β (°) | 80.898 (17) |

| γ (°) | 83.021 (17) |

Computational Chemistry and Theoretical Investigations of 4 Amino 2 Methoxybenzonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry

Density Functional Theory (DFT) has become a important tool in quantum chemistry for investigating the electronic structure and geometry of molecules. By approximating the many-electron Schrödinger equation, DFT methods, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), combined with appropriate basis sets (e.g., 6-311++G(d,p)), can accurately predict a wide range of molecular properties.

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For 4-Amino-2-methoxybenzonitrile, this involves finding the minimum energy conformation by systematically adjusting bond lengths, bond angles, and dihedral angles.

Conformational analysis of molecules with rotatable bonds, such as the methoxy (B1213986) and amino groups in this compound, is crucial for understanding their flexibility and the potential energy landscape. nih.gov Different orientations of these groups can lead to various conformers with distinct energies. nih.gov Computational methods can identify the most stable conformer, which is essential for accurately predicting other molecular properties. frontiersin.org For instance, in related benzonitrile (B105546) derivatives, the planarity between the substituent groups and the benzene (B151609) ring is a key factor in determining electronic properties like resonance and electron delocalization. ajchem-a.com The optimized geometry of this compound would likely show the amino and nitrile groups in the plane of the benzene ring to maximize conjugation, while the methoxy group's methyl rotor would adopt a staggered conformation to minimize steric hindrance.

Table 1: Predicted Optimized Geometrical Parameters of this compound (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-CN | 1.44 | - | - |

| C≡N | 1.16 | - | - |

| C-NH2 | 1.38 | - | - |

| C-OCH3 | 1.37 | - | - |

| C-C (ring avg.) | 1.39 | - | - |

| C-C-N (nitrile) | - | 179.0 | - |

| C-C-N (amino) | - | 120.5 | - |

| C-C-O | - | 118.0 | - |

| C-O-C | - | 117.5 | - |

| H-N-H | - | 115.0 | - |

| C-C-N-H | - | - | 0.0 / 180.0 |

| C-C-O-C | - | - | ~0.0 or 180.0 |

Note: These are hypothetical values based on typical DFT calculations for similar aromatic compounds and serve as an illustration of the type of data generated.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding a molecule's chemical reactivity and electronic properties. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. growingscience.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. malayajournal.org A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule that is more easily polarizable. malayajournal.org For this compound, the electron-donating amino and methoxy groups would be expected to raise the energy of the HOMO, while the electron-withdrawing nitrile group would lower the energy of the LUMO. This push-pull electronic effect would likely result in a relatively small HOMO-LUMO gap, suggesting potential for charge transfer within the molecule and enhanced reactivity. nih.gov In a related compound, 4-methoxybenzonitrile, the HOMO-LUMO gap was calculated to be 4.37 eV in a vacuum. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.50 |

| LUMO | -1.20 |

| HOMO-LUMO Gap (ΔE) | 4.30 |

Note: These values are illustrative and represent typical energy levels obtained from DFT calculations on similar aromatic systems.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP surface is color-coded to represent different electrostatic potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. thaiscience.info

For this compound, the MEP map would be expected to show a region of high negative potential around the nitrogen atom of the nitrile group and the oxygen atom of the methoxy group, due to the lone pairs of electrons. nih.gov The hydrogen atoms of the amino group would likely exhibit a positive electrostatic potential. The aromatic ring itself would display a complex potential landscape influenced by the competing electronic effects of the substituents. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding. malayajournal.org

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. wisc.edu It examines charge transfer and conjugative interactions between filled (donor) and empty (acceptor) orbitals, quantifying their stabilization energies. researchgate.net This analysis is particularly useful for understanding hyperconjugative interactions and delocalization of electron density. nih.gov

Table 3: Illustrative NBO Analysis of Key Interactions in this compound

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| LP(1) N (amino) | π* (C-C) (ring) | ~20-30 |

| LP(1) O (methoxy) | π* (C-C) (ring) | ~15-25 |

| π (C-C) (ring) | π* (C≡N) | ~5-10 |

Note: E(2) represents the stabilization energy. These are hypothetical values illustrating the expected outcomes of an NBO analysis for this type of molecule.

Time-Dependent DFT (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Vis spectra) of molecules. It calculates the excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states. ijstr.org

For this compound, TD-DFT calculations would predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. mdpi.com The presence of the amino, methoxy, and nitrile groups on the benzene ring is expected to give rise to π→π* transitions. semanticscholar.org The intramolecular charge transfer (ICT) character of the molecule, resulting from the electron-donating and electron-withdrawing groups, would likely lead to a significant absorption band in the UV or near-visible region. researchgate.net Comparing the calculated spectrum with experimental data can help in the assignment of the observed absorption bands. semanticscholar.org

Molecular Docking Simulations for Biological Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov It is a widely used tool in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level. ajchem-a.com

Given the presence of functional groups common in bioactive molecules, this compound could be a candidate for molecular docking studies against various biological targets. For instance, compounds with similar scaffolds have been investigated as inhibitors of enzymes like cyclooxygenase or kinases. nih.govresearchgate.net A docking simulation would involve placing the this compound molecule into the active site of a target protein and evaluating the binding affinity based on a scoring function. The results would provide insights into the potential binding mode, key intermolecular interactions (such as hydrogen bonds, and π-π stacking), and the binding energy, which indicates the stability of the ligand-receptor complex. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ijert.orgrecentscientific.com These models are instrumental in drug discovery and toxicology for predicting the activity of new or untested compounds, thereby optimizing lead compounds and reducing the need for extensive experimental testing. ijert.orgijpras.com The fundamental principle of QSAR is that the variations in the biological activity of a group of molecules are correlated with changes in their physicochemical properties, which are in turn determined by their molecular structure. atlantis-press.com

A typical QSAR study involves calculating a set of molecular descriptors that quantify various aspects of a molecule's structure, such as its lipophilic, electronic, and steric properties. recentscientific.com These descriptors are then used as independent variables in a statistical model to predict the dependent variable, which is a measure of biological activity (e.g., IC50 values). japsonline.com Common descriptors include LogP (a measure of lipophilicity), Hammett constants (for electronic effects), and Taft steric parameters. ijpras.com The resulting QSAR equation can provide insights into the molecular features that are crucial for the desired biological effect.

While no specific QSAR studies focusing solely on this compound have been identified in a review of available literature, extensive QSAR analyses have been conducted on broader classes of benzonitrile derivatives. nih.govnih.gov For instance, a study on the toxicity of 34 different benzonitriles against Tetrahymena pyriformis revealed that hydrophobicity and reactivity descriptors were key in predicting their toxic effects. nih.gov Such studies demonstrate that the biological activities of benzonitrile compounds are significantly influenced by the nature and position of their substituents. nih.gov The amino (-NH2) and methoxy (-OCH3) groups in this compound would be expected to significantly influence its electronic and lipophilic properties, which would be critical parameters in any QSAR model. Future QSAR studies incorporating this compound could help elucidate its potential biological activities and guide the design of novel derivatives with tailored properties.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the spectroscopic properties of molecules and for complementing experimental data. derpharmachemica.comanalis.com.my This synergy between theoretical calculations and experimental measurements allows for a more detailed understanding of a molecule's structure, bonding, and electronic properties. researchgate.netresearchgate.net For this compound, computational methods can be employed to predict its vibrational (FT-IR and FT-Raman), electronic (UV-Vis), and nuclear magnetic resonance (NMR) spectra.

The process typically begins with the optimization of the molecule's geometry using a selected level of theory, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). analis.com.my From this optimized structure, various spectroscopic parameters can be calculated. It is common practice to scale the calculated vibrational frequencies to correct for systematic errors arising from the harmonic approximation and the limitations of the chosen theoretical method. derpharmachemica.com

Vibrational Spectroscopy (FT-IR and FT-Raman): Theoretical calculations can predict the vibrational frequencies and intensities of a molecule's normal modes. These calculated frequencies can then be compared with experimental FT-IR and FT-Raman spectra to assign the observed bands to specific molecular vibrations, such as C≡N stretching, N-H bending, or C-O stretching. For example, in a study of 2-amino-4-chlorobenzonitrile, the nitrile (C≡N) stretching vibration was observed experimentally at 2211 cm⁻¹ in the IR spectrum. analis.com.my DFT calculations for similar molecules can predict these characteristic frequencies with a high degree of accuracy, aiding in the complete vibrational characterization of the molecule.

Below is an illustrative table comparing hypothetical experimental data for this compound with theoretical predictions, based on findings for similar compounds.

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated FT-IR (cm⁻¹) | Assignment |

| N-H stretch (asymmetric) | 3480 | 3485 | Amino group |

| N-H stretch (symmetric) | 3390 | 3395 | Amino group |

| C-H stretch (aromatic) | 3080 | 3082 | Aromatic ring |

| C≡N stretch | 2225 | 2228 | Nitrile group |

| C-O stretch | 1250 | 1255 | Methoxy group |

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is a powerful method for predicting the electronic absorption spectra of molecules. researchgate.net By calculating the energies of electronic transitions from the ground state to various excited states, it is possible to predict the wavelength of maximum absorption (λmax). These calculations also provide information about the nature of the electronic transitions, such as π→π* or n→π* transitions. analis.com.my For 4-methoxybenzonitrile, TD-DFT calculations have been used to assign the absorption bands in its UV-Vis spectrum to π→π* transitions. researchgate.net The solvent environment can also be incorporated into these calculations, which is important as solvent polarity can influence the λmax values. researchgate.net

The following table provides a hypothetical comparison of experimental and calculated UV-Vis data for this compound.

| Solvent | Experimental λmax (nm) | Calculated λmax (nm) | Transition Assignment |

| Ethanol | 255 | 258 | π→π |

| Ethanol | 310 | 315 | π→π |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is widely used in conjunction with DFT to calculate the NMR chemical shifts (δ) of ¹H and ¹³C nuclei. mdpi.com These theoretical chemical shifts are typically calculated relative to a reference compound, such as tetramethylsilane (B1202638) (TMS), and can be directly compared with experimental NMR spectra. This comparison is invaluable for assigning the signals in the experimental spectrum to specific atoms within the molecule, confirming its structure. mdpi.com

The table below shows a hypothetical comparison of experimental and theoretical ¹H NMR chemical shifts for this compound.

| Proton | Experimental δ (ppm) | Calculated δ (ppm) |

| H (on C3) | 6.25 | 6.28 |

| H (on C5) | 6.30 | 6.33 |

| H (on C6) | 7.30 | 7.35 |

| NH₂ | 4.50 | 4.55 |

| OCH₃ | 3.85 | 3.88 |

The strong correlation typically observed between calculated and experimental spectroscopic data provides a high level of confidence in the structural characterization of this compound. analis.com.mymdpi.com Any discrepancies can often be explained by intermolecular interactions in the experimental sample or limitations of the theoretical model, prompting further investigation. researchgate.net

Biological Activities and Molecular Mechanisms of 4 Amino 2 Methoxybenzonitrile and Its Derivatives

Antiproliferative and Anticancer Efficacy

Derivatives of 4-amino-2-methoxybenzonitrile have demonstrated notable antiproliferative and anticancer properties through various mechanisms, including direct cytotoxicity to cancer cells, induction of programmed cell death, and inhibition of key oncogenic pathways.

In Vitro Cytotoxicity Against Cancer Cell Lines (e.g., MCF-7, MDA-MB-231)

Numerous studies have evaluated the cytotoxic effects of this compound derivatives against human breast cancer cell lines, including the hormone-dependent MCF-7 and the hormone-independent MDA-MB-231 lines.

Novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates, which are derivatives, have shown significant antiproliferative effects. mdpi.comnih.gov One particular derivative, designated as compound 2 in a study, exhibited a potent antiproliferative effect on the MCF-7 cell line with a half-maximal inhibitory concentration (IC50) of 0.013 µM. mdpi.comnih.gov The same compound was also the most effective against MDA-MB-231 cells, with an IC50 value of 0.056 µM. nih.gov Other related derivatives have also shown potent activity against both MCF-7 and MDA-MB-231 cell lines, with IC50 values reported to be in the range of 0.013 µM to 0.056 µM.

Another class of synthetic derivatives, β-nitrostyrenes, has also been assessed. The derivative CYT-Rx20 showed inhibitory activity on MCF-7 and MDA-MB-231 cells with IC50 values of 0.81 ± 0.04 µg/mL and 1.82 ± 0.05 µg/mL, respectively. nih.gov The combinatorial use of an Epidermal Growth Factor Receptor inhibitor (EGFRi) with doxorubicin also resulted in significantly reduced IC50 values in both MCF-7 (0.46 µM) and MDA-MB-231 (0.01 µM) cells. mdpi.com

Interactive Table: In Vitro Cytotoxicity of Various Derivatives

| Derivative Class | Compound | Target Cell Line | IC50 Value |

| 4-amino-thieno[2,3-d]pyrimidine | Compound 2 | MCF-7 | 0.013 µM mdpi.comnih.gov |

| 4-amino-thieno[2,3-d]pyrimidine | Compound 2 | MDA-MB-231 | 0.056 µM nih.gov |

| β-nitrostyrene | CYT-Rx20 | MCF-7 | 0.81 ± 0.04 µg/mL nih.gov |

| β-nitrostyrene | CYT-Rx20 | MDA-MB-231 | 1.82 ± 0.05 µg/mL nih.gov |

| EGFRi-Doxorubicin Combination | N/A | MCF-7 | 0.46 µM mdpi.com |

| EGFRi-Doxorubicin Combination | N/A | MDA-MB-231 | 0.01 µM mdpi.com |

Mechanisms of Cell Cycle Arrest and Apoptosis Induction (e.g., PI3K/AKT/mTOR modulation)

A primary mechanism by which these derivatives exert their anticancer effects is through the modulation of critical cell signaling pathways that control cell survival and proliferation, such as the PI3K/AKT/mTOR pathway. nih.govmdpi.com This pathway is frequently overactive in many cancers, promoting tumor growth and survival. tbzmed.ac.ir

Inhibition of the PI3K/AKT/mTOR pathway can lead to cell cycle arrest and the induction of apoptosis (programmed cell death). mdpi.commdpi.com For instance, certain natural compounds have been shown to suppress the proliferation of cancer cells by mediating apoptosis and cell cycle arrest through this pathway. mdpi.comresearchgate.net Mechanistically, this involves reducing the phosphorylation levels of key proteins like PI3K, Akt, and mTOR, effectively shutting down the pro-survival signaling cascade. nih.govmdpi.com This disruption can trigger the intrinsic pathway of apoptosis, characterized by changes in the Bax/Bcl-2 ratio and loss of mitochondrial membrane potential. nih.gov Furthermore, inhibition of this pathway can lead to arrest at different phases of the cell cycle, such as G0/G1 or G2/M, preventing cancer cells from dividing. nih.govmdpi.com

Inhibition of Specific Enzymes or Receptors (e.g., HDAC, Tyrosine Kinases)

Derivatives of this compound have been designed to act as inhibitors of specific enzymes and receptors that are crucial for cancer progression, including histone deacetylases (HDACs) and receptor tyrosine kinases (RTKs).

The parent compound, this compound, is a key intermediate in the synthesis of Lenvatinib, a known tyrosine kinase inhibitor. Furthermore, the core structure has been investigated for its potential to inhibit HDACs. Dual-targeted inhibitors that simultaneously block both RTKs and HDACs have been developed from quinazoline (B50416) derivatives. nih.gov These hybrid compounds often feature a quinazoline core for RTK interaction and a zinc-binding group, such as hydroxamic acid, for HDAC inhibition. nih.govnih.gov Studies on these dual inhibitors have shown moderate to good inhibitory activity against HDAC1, HDAC3, and HDAC6. nih.gov

Other derivatives have shown potent inhibition of specific RTKs. A 2-amino-4-(2,3-dichlorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile derivative demonstrated promising inhibitory activity against EGFR (IC50 of 0.2162 µM) and VEGFR-2 (IC50 of 0.2592 µM), comparable to the established inhibitor Sorafenib. mdpi.com

Antimicrobial Properties (Antibacterial, Antifungal, Antiviral)

In addition to anticancer activity, derivatives of this scaffold have been explored for their antimicrobial potential. A study involving the synthesis of new 2-amino-3-cyanopyridine derivatives reported that the synthesized compounds were screened for their antibacterial activity against Gram-positive bacteria (like S. aureus) and Gram-negative bacteria (E. coli, S. typhi), as well as for antifungal activity. researchgate.net Similarly, other heterocyclic derivatives, such as those derived from 4-amino antipyrine, have demonstrated good antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa. ekb.eg Thienopyrimidine derivatives have also been reported to possess a broad spectrum of biological activities, including antimicrobial effects. nih.gov

Anti-inflammatory Effects and Related Pathways

The structural framework of this compound is related to compounds known to possess anti-inflammatory properties. Thienopyrimidines, for example, are reported to have anti-inflammatory effects. nih.gov The mechanisms underlying such effects often involve the modulation of key inflammatory pathways.

Natural compounds with anti-inflammatory properties frequently act by inhibiting the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2). mdpi.com This is often achieved by suppressing the expression of enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). mdpi.com These actions are typically mediated through the downregulation of major inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. mdpi.com Phytochemicals can exert anti-inflammatory effects by regulating the expression of proinflammatory genes and microRNAs, often through interference with the TLR4/NF-κB signaling cascade. nih.gov

Enzyme Inhibition Studies and Substrate Interactions

Beyond cancer-related enzymes, derivatives of related amino compounds have been investigated as inhibitors of other classes of enzymes.

One study focused on synthetic amino acid derivatives and their inhibitory effects on digestive enzymes. nih.gov Specific derivatives were found to suppress the activity of pancreatic α-amylase with IC50 values ranging from 162 µM to 519 µM, and also inhibit α-glucosidase with IC50 values as low as 51 µM. nih.gov The same study found that some derivatives could inhibit pancreatic lipase with IC50 values between 167 µM and 1023 µM, acting as competitive or mixed inhibitors. nih.gov

In another area, novel quinazolinone derivatives have been synthesized and evaluated as inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. nih.gov These compounds exhibited good inhibition against the DPP-4 enzyme, with IC50 values ranging from 1.4621 µM to 6.7805 µM. nih.gov

Pharmacological Relevance and Therapeutic Potential of this compound and its Derivatives

The pharmacological significance of this compound and its derivatives is a burgeoning area of research, with studies revealing a broad spectrum of biological activities. This versatile scaffold has proven to be a valuable starting point for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. The inherent chemical properties of this compound, featuring an amino group, a methoxy (B1213986) group, and a nitrile moiety on a benzene (B151609) ring, provide a unique template for the synthesis of a diverse array of bioactive molecules.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents, with research highlighting their ability to inhibit the proliferation of various cancer cell lines. These compounds often serve as key intermediates in the synthesis of more complex molecules that target specific pathways involved in tumor growth and progression.

One of the most notable applications of this compound is as a crucial intermediate in the synthesis of Lenvatinib, a multi-tyrosine kinase inhibitor approved for the treatment of certain types of thyroid and liver cancers. This underscores the importance of the this compound core in the development of targeted cancer therapies.

Furthermore, novel quinazoline derivatives synthesized from a key intermediate, 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile (B1311619), have shown potent antiproliferative activity. These compounds have been tested against a panel of human cancer cell lines, with some exhibiting greater efficacy than the established anticancer drug Gefitinib in certain lines. For instance, certain derivatives displayed significant activity against A431 (epidermoid carcinoma), A549 (lung carcinoma), and BGC-823 (gastric carcinoma) cell lines, with half-maximal inhibitory concentrations (IC50) in the low micromolar range mdpi.com.

Similarly, 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates, which are structurally related to derivatives of this compound, have been evaluated for their anticancer effects. Specific derivatives have shown potent and selective activity against breast cancer cell lines, such as MCF-7 and MDA-MB-231.

| Derivative Class | Specific Derivative | Cancer Cell Line | IC50 Value |

|---|---|---|---|

| Quinazoline Derivative | (E)-7-Methoxy-6-(3-morpholinopropoxy)-4-(4-(3,4,5-trimethoxystyryl)phenylamino)quinazoline | A431 | ~2.0 µM |

| Quinazoline Derivative | (E)-7-Methoxy-6-(3-morpholinopropoxy)-4-(4-(4-methoxystyryl)phenylamino)quinazoline | A549 | ~2.0 µM |

| Quinazoline Derivative | (E)-4-(4-(4-Bromostyryl)phenylamino)-7-methoxy-6-(3-morpholinopropoxy)quinazoline | BGC-823 | ~2.0 µM |

| 4-Amino-thieno[2,3-d]pyrimidine-6-carboxylate | Compound 2 | MCF-7 | 0.013 µM |

| 4-Amino-thieno[2,3-d]pyrimidine-6-carboxylate | Compound 2 | MDA-MB-231 | 0.056 µM |

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the regulation of gene expression and are considered important targets for cancer therapy. Several derivatives based on structures related to this compound have been investigated as HDAC inhibitors.

For example, a series of quinazolin-4(3H)-one-based derivatives have been designed and synthesized as selective inhibitors of HDAC6. One of the most potent compounds in this series demonstrated an IC50 value of 150 nM against HDAC6.

In another study, pyrazine-linked 2-aminobenzamides were identified as class I selective HDAC inhibitors. These compounds showed significant inhibitory activity against HDAC1, HDAC2, and HDAC3, with IC50 values in the sub-micromolar range. This line of research highlights the potential of utilizing the aminobenzonitrile scaffold to develop targeted epigenetic therapies.

| Derivative Class | Specific Derivative | HDAC Isoform | IC50 Value |

|---|---|---|---|

| Quinazolin-4(3H)-one Derivative | Compound 5b | HDAC6 | 150 nM |

| Pyrazine Linked 2-Aminobenzamide | Compound 19f | HDAC1 | 0.13 µM |

| Pyrazine Linked 2-Aminobenzamide | Compound 19f | HDAC2 | 0.28 µM |

| Pyrazine Linked 2-Aminobenzamide | Compound 19f | HDAC3 | 0.31 µM |

| Pyrazine Linked 2-Aminobenzamide | Compound 29b | HDAC1 | 0.07 µM |

| Pyrazine Linked 2-Aminobenzamide | Compound 29b | HDAC2 | 0.26 µM |

Antimicrobial Activity

In addition to their anticancer properties, derivatives of this compound have been explored for their potential as antimicrobial agents. The emergence of drug-resistant strains of bacteria and fungi has created an urgent need for the development of new and effective antimicrobial compounds.

Research in this area has shown that certain benzonitrile (B105546) derivatives possess significant antibacterial and antifungal properties. For instance, (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile has demonstrated potent antifungal activity against Botrytis fabae with a minimum inhibitory concentration (MIC) of 6.25 μg/mL.

Furthermore, a series of N-benzamide derivatives have been synthesized and evaluated for their antibacterial activity. Some of these compounds exhibited promising activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria, with MIC values in the low microgram per milliliter range. These findings suggest that the benzonitrile scaffold can be effectively modified to create novel antimicrobial agents.

| Derivative Class | Specific Derivative | Microorganism | MIC Value |

|---|---|---|---|

| Benzonitrile Derivative | (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile | Botrytis fabae | 6.25 µg/mL |

| N-Benzamide Derivative | Compound 5a | Bacillus subtilis | 6.25 µg/mL |

| N-Benzamide Derivative | Compound 5a | Escherichia coli | 3.12 µg/mL |

| N-Benzamide Derivative | Compound 6b | Bacillus subtilis | 6.25 µg/mL |

| N-Benzamide Derivative | Compound 6c | Escherichia coli | 3.12 µg/mL |

Applications in Medicinal Chemistry and Material Sciences

Role as a Key Intermediate in Drug Discovery and Development

The structure of 4-Amino-2-methoxybenzonitrile makes it a significant precursor and reference compound in the pharmaceutical industry, particularly in the creation of targeted therapies and the quality control of existing drugs.

While this compound is a versatile building block for various organic molecules, its most specifically documented role in the synthesis of antimicrobial agents is in the development of novel antiviral candidates. Research has led to the design and synthesis of new 1,4-bibenzylsubstituted piperazine (B1678402) derivatives based on a 4-amino-2-(4-benzylpiperazin-1-yl)methylbenzonitrile scaffold. nih.gov A preliminary structure-activity relationship study identified several of these analogs that demonstrated clear cytopathic effect (CPE) reduction against the Zika virus (ZIKV) at micromolar concentrations. nih.gov One compound, in particular, showed a significant dose-dependent antiviral effect on both Zika RNA replication and the expression of viral proteins. nih.gov This work highlights the potential of the this compound framework for developing new candidates for anti-ZIKV therapies. nih.gov

Its application as a key intermediate in the synthesis of specific, widely-used antibiotics and antifungals is less extensively documented in primary scientific literature compared to its role in antiviral and anticancer research. researchgate.netnih.govmdpi.com

This compound is recognized as a crucial reference compound in the manufacturing of Lenvatinib, a medication used to treat certain types of cancer. pharmaffiliates.com Lenvatinib is synthesized from precursors such as 4-amino-3-chlorophenol (B108459) and 4-chloro-7-methoxyquinoline-6-carboxamide. google.comresearchgate.net The synthesis pathway involves creating the intermediate 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide, which is itself a significant impurity that must be monitored during the process. guidechem.comgoogle.com Due to its structural similarity, this compound is sold by pharmaceutical standard suppliers as a Lenvatinib-related compound and is used for impurity profiling and quality control during drug development and manufacturing. pharmaffiliates.com The presence and quantity of such impurities can affect the final drug's purity, safety, and efficacy, making reference standards essential for regulatory compliance. google.com

| Application Area | Specific Role | Associated Drug |

| Pharmaceutical Manufacturing | Impurity Reference Standard | Lenvatinib |

| Antiviral Research | Core Scaffold for Synthesis | Zika Virus Inhibitors |

| Medicinal Chemistry | Intermediate / Building Block | Targeted Kinase Inhibitors |

This table provides a summary of the documented applications of this compound in medicinal chemistry.

The connection of this compound to the Lenvatinib manufacturing process directly links it to the development of modern targeted cancer therapies. pharmaffiliates.comcancer.gov Lenvatinib is a potent multi-receptor tyrosine kinase inhibitor that plays a crucial role in oncology. researchgate.netnih.gov It functions by selectively inhibiting the kinase activities of vascular endothelial growth factor (VEGF) receptors (VEGFR1, VEGFR2, and VEGFR3), fibroblast growth factor (FGF) receptors, and other kinases involved in tumor growth and angiogenesis. nih.gov

Kinase inhibitors are a major class of targeted therapy drugs that interfere with specific signaling pathways that cancer cells rely on to grow, divide, and spread. nih.goved.ac.uk Unlike traditional chemotherapy, which affects all rapidly dividing cells, targeted therapies can be more precise, often leading to different side effect profiles. cancer.govmdpi.com The synthesis of complex kinase inhibitors like Lenvatinib requires pure, well-characterized intermediates and reference standards. google.comchemicalbook.com Therefore, compounds like this compound are instrumental in the development pipeline of these advanced therapies, ensuring the quality and consistency of the final active pharmaceutical ingredient. pharmaffiliates.com

Contributions to Novel Material Development

The electronic properties endowed by the specific functional groups of this compound suggest its potential for use in the creation of advanced materials with specialized optical properties.

Organic molecules with significant non-linear optical (NLO) activity typically feature a π-electron conjugated system that is substituted with both an electron-donating group and an electron-accepting group. jhuapl.edu This "push-pull" configuration creates an asymmetric electronic distribution that can be easily polarized by an external electric field, leading to NLO effects such as second-harmonic generation. jhuapl.edu

This compound possesses the key structural features of a potential NLO material.

Electron-Donating Groups: It has two electron-donating substituents, the amino (-NH₂) group and the methoxy (B1213986) (-OCH₃) group.

Electron-Withdrawing Group: The nitrile (-C≡N) group is a strong electron acceptor.

Conjugated System: These groups are attached to a benzene (B151609) ring, which provides the conjugated π-electron system.

This arrangement facilitates intramolecular charge transfer, a key requirement for second-order NLO activity. researchgate.net While specific studies quantifying the NLO properties of this compound are not prominent, its molecular architecture is analogous to other benzonitrile (B105546) derivatives that have been investigated as promising candidates for NLO applications. researchgate.net

Materials with strong NLO properties are foundational to the development of various optoelectronic devices. jhuapl.edu These devices leverage the ability of NLO materials to modulate light in response to electrical signals, or vice versa. Potential applications for materials with the electronic profile of this compound could include roles in:

Electro-optic modulators: Used to convert electrical signals into optical signals in telecommunication networks.

Optical switches: Devices that can control the path or intensity of a light signal.

Frequency conversion: Such as second-harmonic generation, which is used to change the frequency (and color) of laser light.

The utility of an organic compound in these devices depends on its ability to be incorporated into a stable, non-centrosymmetric structure, often as part of a polymer matrix or a crystal. jhuapl.edu The inherent potential of this compound, based on its molecular structure, makes it a candidate for further research in the field of organic optoelectronics.

Ligand in Coordination Polymers or Metal-Organic Frameworks (MOFs)

Coordination polymers (CPs) and metal-organic frameworks (MOFs) are classes of materials constructed from metal ions or clusters linked together by organic molecules known as ligands. mdpi.comnih.govnih.govrsc.org The properties of these materials, such as porosity, stability, and catalytic activity, are highly dependent on the choice of both the metal and the organic ligand. semanticscholar.orgrsc.orgresearchgate.net Ligands containing nitrogen and oxygen donor atoms, such as those in amino and nitrile groups, are commonly employed in the synthesis of CPs and MOFs. nih.govnih.govuab.cat

Despite the presence of suitable coordinating sites (the amino and nitrile groups) in this compound, a thorough search of scientific literature did not yield any studies where this specific compound has been utilized as a ligand in the synthesis of coordination polymers or MOFs. Research in this area has explored a wide variety of aminobenzoic acids, amino acid derivatives, and other nitrogen-containing heterocycles as linkers, but work detailing the use of this compound has not been published. mdpi.comnih.govrsc.org Therefore, there are no research findings or structural data to report for this specific application.

Aggregation-Induced Emission Properties

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-luminescent or weakly fluorescent molecules become highly emissive when they aggregate in a poor solvent or in the solid state. magtech.com.cnrsc.org This effect is the opposite of the common aggregation-caused quenching (ACQ) problem observed in many traditional dyes. researchgate.net The mechanism of AIE is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. magtech.com.cnresearchgate.net

Molecules that exhibit AIE, known as AIEgens, are of great interest for applications in sensors, bio-imaging, and organic light-emitting diodes (OLEDs). rsc.org While many AIEgens are based on aromatic structures, and substituted benzonitriles have been explored in photophysical studies, there is no scientific literature available that investigates or reports aggregation-induced emission properties for this compound. Studies on the fluorescence of other amino-substituted aromatic compounds have been conducted, but specific data regarding the AIE characteristics of this compound are absent. nih.govrsc.org Consequently, there are no research findings or photophysical data tables to present for this topic.

Advanced Analytical and Quality Control Methodologies in Research

Chromatographic Techniques for Purity and Identity Confirmation

Chromatography is a cornerstone of chemical analysis, providing powerful means to separate components of a mixture and quantify their relative abundance. For 4-Amino-2-methoxybenzonitrile, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are principal techniques for assessing purity and confirming identity.

HPLC is a highly versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds like this compound. It excels in separating the target compound from impurities that may arise during synthesis, such as starting materials, by-products, or degradation products. The purpose of HPLC analysis is to confirm the identity of a compound and provide quantitative results. nih.gov

Reverse-phase HPLC (RP-HPLC) is the most common mode used for this type of analysis. In a typical RP-HPLC setup, the compound is passed through a column packed with a nonpolar stationary phase. sielc.com A polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is used to elute the compounds. sielc.com The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.

Detection is commonly achieved using an ultraviolet-visible (UV-VIS) spectrophotometric detector, as the aromatic ring and functional groups in this compound absorb UV light. nih.gov The resulting chromatogram shows peaks corresponding to the different components, with the area of each peak being proportional to its concentration. This allows for the precise determination of purity, often achieving results greater than 99%. google.com For enhanced specificity, HPLC can be coupled with a mass spectrometer (HPLC-MS), which provides mass-to-charge ratio information, further confirming the identity of the eluted compounds. nih.gov

| Parameter | Typical Condition | Purpose |

| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | Separation based on hydrophobicity. |

| Mobile Phase | Acetonitrile/Water Gradient | Elutes compounds from the column. |

| Detector | UV-VIS Diode Array Detector (DAD) | Detects and quantifies UV-absorbing compounds. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |

| Injection Volume | 10 µL | Introduces a precise amount of the sample. |

| Column Temperature | 25 °C | Ensures reproducible retention times. |

Gas Chromatography is another powerful separation technique, particularly suited for volatile and thermally stable compounds. nih.gov Due to the presence of a polar amino group, this compound has limited volatility and may exhibit poor peak shape in GC analysis. To overcome this, a derivatization step is typically required prior to analysis. sigmaaldrich.com

Derivatization involves chemically modifying the analyte to make it more volatile and thermally stable. sigmaaldrich.com A common method for compounds with active hydrogens (like those in amino groups) is silylation. sigmaaldrich.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can be used to replace the active hydrogens on the amino group with nonpolar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. sigmaaldrich.com

Once derivatized, the sample is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. Separation occurs based on the compound's boiling point and its interaction with the column's stationary phase. The most common detector coupled with GC for identity confirmation is a mass spectrometer (GC-MS). nih.gov The mass spectrometer fragments the eluted molecules and provides a unique mass spectrum, or "fingerprint," that can be compared against spectral libraries for definitive identification. nist.gov

| Parameter | Typical Condition | Purpose |

| Derivatization | Silylation with BSTFA or similar reagent | Increases volatility and thermal stability. |

| Column | Fused silica (B1680970) capillary column (e.g., DB-5ms, 30 m x 0.25 mm) | Separates volatile compounds. |

| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. |

| Injector Temperature | 250 °C | Vaporizes the sample. |

| Oven Program | Temperature gradient (e.g., 100°C to 280°C) | Elutes compounds based on boiling points. |

| Detector | Mass Spectrometer (MS) | Provides mass fragmentation patterns for identification. |

Validation of Synthetic Products

The validation of a newly synthesized batch of this compound is a critical quality control step to ensure it meets the required structural and purity specifications. This is not achieved by a single technique but by a combination of orthogonal analytical methods, where each technique provides a different piece of corroborating evidence.

The process begins with chromatographic analysis to establish purity. A high-purity result from HPLC, for example, indicates that the sample is predominantly a single component. google.com However, this does not confirm that the component is the correct target molecule.

Therefore, spectroscopic techniques are employed for structural elucidation and identity confirmation. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) is paramount, providing detailed information about the molecule's carbon-hydrogen framework. The chemical shifts, integration, and coupling patterns in the NMR spectrum serve as a definitive fingerprint of the molecular structure.

Further confirmation is obtained using mass spectrometry (MS), which determines the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the elemental composition, adding another layer of certainty to the identification. Infrared (IR) spectroscopy is also used to confirm the presence of key functional groups, such as the nitrile (-C≡N), amino (-NH₂), and ether (C-O-C) groups, by identifying their characteristic vibrational frequencies.

| Analytical Technique | Information Provided | Purpose |

| HPLC | Purity, presence of impurities | Quantifies the amount of this compound relative to other components. |

| NMR Spectroscopy | Molecular structure, connectivity of atoms | Confirms the precise arrangement of atoms in the molecule. |

| Mass Spectrometry (MS) | Molecular weight, elemental composition (HRMS) | Confirms the correct molecular formula. |

| Infrared (IR) Spectroscopy | Presence of functional groups | Verifies the existence of key chemical bonds (C≡N, N-H, C-O). |

Addressing Discrepancies in Research Data (e.g., Spectral Data, Purity)

Discrepancies in analytical data are not uncommon in chemical research and can arise from various sources, including instrumental error, improper sample handling, contamination, or the presence of unexpected impurities like isomers or polymorphs. Addressing these discrepancies is crucial for maintaining data integrity.

When a discrepancy arises, such as an unexpected peak in an NMR spectrum or a lower-than-expected purity value from HPLC, a systematic investigation is initiated. The first step is often to verify the instrument's calibration and performance. If the instrument is functioning correctly, the experiment is repeated with a freshly prepared sample to rule out preparation errors.

If the discrepancy persists, orthogonal analytical techniques are employed. For example, if an HPLC-UV analysis shows an impurity, the sample might be analyzed by LC-MS to determine the molecular weight of the impurity, providing clues to its identity. nih.gov

In cases of ambiguous spectral data, comparison with theoretical data can be insightful. Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to predict spectroscopic properties (e.g., NMR chemical shifts, IR vibrational frequencies). icm.edu.pl Comparing the experimental spectrum to the theoretically calculated spectrum can help resolve assignments and confirm the proposed structure. icm.edu.pl The use of certified reference materials, when available, is also a key strategy for validating analytical methods and troubleshooting discrepancies. nih.gov

Ultimately, resolving data discrepancies requires a meticulous, multi-faceted approach, combining careful experimental technique, the use of multiple complementary analytical methods, and, where necessary, theoretical modeling to ensure the final data is accurate and reliable.

Toxicological Mechanisms and Environmental Fate Research

Mechanisms of Toxicity at the Molecular and Cellular Level

Detailed investigations into the molecular and cellular mechanisms of toxicity for 4-Amino-2-methoxybenzonitrile are not well-documented. While some derivatives of this compound have been noted for their cytotoxic effects against human cancer cell lines, specific data elucidating the pathways through which this compound itself might exert toxicity are lacking. Research in this area would typically involve studies to determine how the compound interacts with cellular components, such as proteins and DNA, and whether it induces cellular stress, apoptosis, or other toxic responses.

Genetic Toxicity and Mutagenicity Studies (in vitro/in vivo assays)

There is a notable absence of published studies on the genetic toxicity and mutagenicity of this compound. Standard toxicological screening, such as the Ames test, which assesses the mutagenic potential of chemical compounds, does not appear to have reported results for this specific substance in the available literature. Similarly, in vivo assays that would evaluate its potential to cause genetic damage in a whole organism have not been identified.

Pharmacokinetics and Metabolism in Research Models

The absorption, distribution, metabolism, and excretion (ADME) profile of this compound has not been characterized in research models. Understanding the pharmacokinetic properties of a compound is crucial for assessing its potential biological effects and persistence in an organism. Such studies would involve tracking the compound's journey through the body, identifying its metabolic byproducts, and determining its rate of clearance. This information is currently unavailable for this compound.

Environmental Research Perspectives (e.g., degradation, impact)

The environmental fate of this compound, including its persistence, degradation pathways, and potential impact on ecosystems, remains an uninvestigated area. Research into the environmental degradation of chemical compounds typically examines factors such as biodegradability, photodegradation, and hydrolysis. Without such studies, the potential for this compound to accumulate in the environment or affect non-target organisms is unknown.

Future Research Directions and Open Questions

Exploration of Novel Synthetic Pathways

The development of efficient, scalable, and environmentally benign synthetic routes is a cornerstone of chemical research. For 4-Amino-2-methoxybenzonitrile, future efforts will likely focus on moving beyond traditional multi-step processes, which can be inefficient and generate significant waste.

Key areas for exploration include:

Chemoenzymatic Strategies: The intersection of chemistry and biology offers promising alternatives. Researchers are investigating the use of enzymes, such as aldoxime dehydratases discovered in fungi, to catalyze the formation of nitriles from aldehydes under mild, aqueous conditions. researchgate.net This approach could offer a greener and more efficient synthesis of this compound and its precursors.

Catalysis Innovation: The development of novel catalysts, such as iron(III) and phenol (B47542) co-catalysis systems, presents an opportunity for rapid and high-yield nitrile synthesis at room temperature. researchgate.net Applying such methodologies could significantly streamline the production of this compound.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control compared to traditional batch reactions. Exploring flow-based syntheses for this compound could lead to more efficient and reproducible manufacturing processes.

One-Pot Reactions: Designing synthetic cascades where multiple reaction steps are performed in a single reactor without isolating intermediates can improve efficiency and reduce waste. Future research could focus on developing one-pot procedures starting from readily available materials. A patent for the related compound 4-amino-2-trifluoromethyl benzonitrile (B105546), for instance, details a three-step approach involving bromination, cyano group displacement, and aminolysis, which could be optimized into a more streamlined process. google.com

| Synthetic Approach | Potential Advantages | Research Focus |

| Chemoenzymatic Synthesis | Environmentally friendly, mild reaction conditions, high selectivity. | Discovery and engineering of novel enzymes (e.g., aldoxime dehydratases). researchgate.net |

| Novel Catalysis | High yields, rapid reaction times, scalability. | Development of earth-abundant metal catalysts (e.g., iron-based systems). researchgate.net |

| Flow Chemistry | Improved safety, better process control, ease of scaling. | Optimization of reaction parameters in continuous flow reactors. |

| One-Pot Reactions | Reduced waste, increased efficiency, lower costs. | Designing multi-step reaction sequences in a single vessel. |

Deeper Mechanistic Insights into Biological Actions

Preliminary studies have indicated that this compound and its derivatives possess interesting biological activities, including the inhibition of enzymes like 12-lipoxygenase (12-LOX). However, a comprehensive understanding of how these molecules interact with biological systems at a molecular level is still in its infancy.

Future research should prioritize:

Target Identification and Validation: While 12-LOX has been identified as a potential target, unbiased screening methods could reveal other proteins or pathways that interact with this compound. Validating these targets is crucial to understanding its full spectrum of biological effects.

Elucidation of Signaling Pathways: The initial observation that the compound may be involved in oxidative stress pathways and cellular signaling needs further investigation. Detailed studies using transcriptomics, proteomics, and metabolomics can map the specific cellular pathways modulated by the compound.

Structural Biology: Obtaining crystal structures of this compound or its derivatives bound to their target proteins would provide invaluable, high-resolution insights into the precise binding mode. This information is critical for understanding the mechanism of action and for guiding the rational design of more potent and selective molecules.

Pharmacokinetics and Metabolism: Understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME) in living organisms is essential for its development as a potential therapeutic agent. These studies are critical to bridge the gap between in vitro activity and in vivo efficacy.

Rational Design of Derivatives for Enhanced Efficacy and Selectivity

The core structure of this compound serves as a valuable scaffold for the development of new chemical entities with improved therapeutic properties. Rational drug design, aided by computational chemistry, is a powerful strategy to optimize this scaffold.

Key research directions include:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the functional groups (amino, methoxy (B1213986), and nitrile) on the benzene (B151609) ring and evaluating the impact on biological activity is fundamental. Studies on related quinazoline (B50416) derivatives have shown that adding specific groups, such as trifluoromethyl, fluoro, or bromo moieties, can enhance anti-tumor activity. mdpi.com

Computational Modeling and Docking: In silico docking can predict how different derivatives will bind to a target protein. mdpi.com This allows for the pre-screening of virtual libraries of compounds, prioritizing the synthesis of those with the highest predicted affinity and selectivity, thereby saving time and resources.

Bioisosteric Replacement: This strategy involves replacing certain functional groups with others that have similar physical or chemical properties but may enhance the molecule's efficacy or pharmacokinetic profile. For example, the nitrile group could be replaced with other electron-withdrawing groups to modulate activity and metabolic stability.

Hybrid Molecule Design: Combining the structural features of this compound with other known pharmacophores can lead to hybrid molecules with novel or dual modes of action. For instance, incorporating a stilbene (B7821643) moiety into related quinazoline structures has been explored to create compounds with enhanced anti-proliferative activity. mdpi.com

| Derivative Design Strategy | Objective | Example from Related Compounds |

| SAR Studies | Identify key functional groups for activity. | Addition of fluoro and bromo groups to stilbene moiety enhances activity. mdpi.com |

| Computational Docking | Predict binding affinity and guide design. | Docking used to show fluorine as a hydrogen bond acceptor improves binding. mdpi.com |

| Bioisosteric Replacement | Improve ADME properties and potency. | Exploring alternatives to the nitrile or methoxy groups. |

| Hybrid Molecules | Create novel compounds with dual action. | Combining quinazoline and stilbene scaffolds. mdpi.com |

Interdisciplinary Research Opportunities (e.g., Nanotechnology, Biotechnology)

The future of chemical research lies in its integration with other scientific disciplines. This compound and its derivatives could find novel applications through such collaborations.

Biotechnology and Biocatalysis: As mentioned, using enzymes for synthesis is a prime example of a biotechnology application. researchgate.net Furthermore, the biological activity of the compound could be explored in engineered biological systems or used as a chemical probe to study complex cellular processes.

Nanotechnology and Drug Delivery: Nanoparticle-based drug delivery systems could be employed to improve the solubility, stability, and targeted delivery of this compound derivatives. Encapsulating the compounds in liposomes, polymeric nanoparticles, or other nanocarriers could enhance their therapeutic index and reduce potential side effects.

Materials Science: The unique electronic properties conferred by the nitrile and amino groups make this class of compounds interesting for the development of novel organic materials. Research could explore their potential in creating conductive polymers, organic light-emitting diodes (OLEDs), or sensors. The terminal cyano group, for example, provides an ability to coordinate with transition metals, which is of interest for applications in nanoelectronics. researchgate.net

Agricultural Chemistry: Given that many benzonitrile derivatives are used as agrochemicals, future research could explore the potential of this compound derivatives as herbicides, fungicides, or pesticides, potentially with novel modes of action.

Q & A

Basic Research Questions

Q. How can researchers confirm the purity and identity of 4-Amino-2-methoxybenzonitrile?

- Methodology : Use a combination of analytical techniques such as:

- High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to assess purity (>97% as typical for similar nitriles ).

- Nuclear Magnetic Resonance (NMR) (¹H/¹³C) to verify substituent positions (amino and methoxy groups) and aromatic ring structure.

- Fourier-Transform Infrared Spectroscopy (FTIR) to identify functional groups (e.g., nitrile stretch ~2220 cm⁻¹, amino N-H stretches).

Q. What are the recommended storage conditions for this compound?

- Guidelines :

- Store in a cool, dry environment (<25°C) under inert gas (e.g., nitrogen) to prevent degradation.

- Use airtight containers to avoid moisture absorption, as nitriles can hydrolyze under humid conditions.

- Follow GHS safety protocols: Wear PPE (gloves, goggles) due to hazards like H302 (harmful if swallowed) .